Ammonium paramolybdate

CAS No.:

Cat. No.: VC13279916

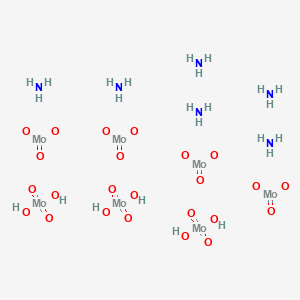

Molecular Formula: H24Mo7N6O24

Molecular Weight: 1163.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H24Mo7N6O24 |

|---|---|

| Molecular Weight | 1163.9 g/mol |

| IUPAC Name | azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum |

| Standard InChI | InChI=1S/7Mo.6H3N.6H2O.18O/h;;;;;;;6*1H3;6*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |

| Standard InChI Key | PTPRBYUXSYJORU-UHFFFAOYSA-H |

| SMILES | N.N.N.N.N.N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O |

| Canonical SMILES | N.N.N.N.N.N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O |

Introduction

Chemical Identity and Nomenclature

Ammonium paramolybdate belongs to the class of polyoxometalates, characterized by its heptamolybdate anion (Mo₇O₂₄⁶⁻) coordinated with ammonium cations. The compound exists primarily as a tetrahydrate, though dihydrate forms are also documented . The "paramolybdate" designation distinguishes it from orthomolybdate (MoO₄²⁻) and other polymeric molybdate species, reflecting its specific anionic architecture. Systematic IUPAC nomenclature identifies it as ammonium hexa-μ-oxido-heptamolybdate(VI) tetrahydrate, though the trivial name "ammonium paramolybdate" remains prevalent in industrial and academic contexts .

Synthesis and Industrial Production

Conventional Synthesis Methodology

The synthesis of ammonium paramolybdate typically involves dissolving molybdenum trioxide (MoO₃) in excess aqueous ammonia under controlled conditions. As the solution evaporates at ambient temperatures, excess ammonia volatilizes, leading to the crystallization of the tetrahydrate form as six-sided transparent prisms . The reaction proceeds as:

Industrial-scale production refines this process through vacuum distillation and controlled crystallization. Climax Molybdenum Company's protocol, for instance, employs vacuum evaporation at ≤75°C to concentrate solutions to 300–500 g Mo/L, followed by rapid cooling to 20°C to precipitate high-purity crystals . This method achieves 40–45% molybdenum recovery from feedstock, with residual solutions recycled to optimize yield .

Advanced Purification Techniques

Recent patents disclose methods to enhance purity by pre-leaching MoO₃ with hot deionized water (85°C) to remove soluble impurities before ammoniacal digestion. This step reduces contaminants like alkali metals to <0.007 wt%, critical for electronics-grade applications . The final product typically exhibits:

| Impurity | Maximum Concentration (wt%) |

|---|---|

| Na + K | 0.0070 |

| Fe | 0.0010 |

| Pb | 0.0005 |

| Si | 0.0010 |

| Data sourced from industrial specifications . |

Structural and Physicochemical Properties

Crystalline Architecture

X-ray diffraction analyses reveal that ammonium paramolybdate adopts a complex structure with seven MoO₆ octahedra sharing edges and vertices. Terminal, doubly bridging (μ₂), and triply bridging (μ₃) oxide ligands create a compact framework stabilized by ammonium ions . The tetrahydrate form stabilizes this architecture through hydrogen bonding between water molecules and Mo–O moieties.

Thermal and Solubility Characteristics

Key physical properties include:

-

Melting/Decomposition: ~90°C (water loss), 190°C (ammonia evolution)

-

Water Solubility: 63.5 g/100 mL at 25°C , increasing to 65.3 g/100 mL for the tetrahydrate

Thermogravimetric analysis shows sequential mass losses corresponding to H₂O (90–120°C) and NH₃ (190–300°C), ultimately yielding MoO₃ above 400°C .

Industrial and Analytical Applications

Catalysis and Petrochemical Processing

Ammonium paramolybdate serves as a precursor for hydrodesulfurization (HDS) catalysts in petroleum refining. When combined with cobalt or nickel, it forms active MoS₂ phases that remove sulfur from thiophenic compounds . Recent studies demonstrate its efficacy in acrylonitrile synthesis catalysts, achieving >80% selectivity in propylene ammoxidation .

Analytical Chemistry

The compound's reactivity with phosphates underpins the "molybdenum blue method," a spectrophotometric technique for quantifying:

Materials Science

High-purity Mo metal production relies on thermal decomposition of ammonium paramolybdate:

This route yields 99.99% pure Mo powder for sputtering targets and alloy production .

Corrosion Inhibition Mechanisms

Groundbreaking research by Fayomi et al. (2019) elucidated ammonium paramolybdate's role in protecting mild steel in 1M HCl . Key findings include:

-

Inhibition Efficiency: 92.4% at 1.5 g/L concentration, via adsorption obeying the Langmuir isotherm

-

Polarization Behavior: Mixed-type inhibition with anodic dominance (ΔEₚ = 58 mV)

-

Surface Morphology: SEM revealed 70% reduction in pitting density compared to uninhibited samples

The study attributes corrosion resistance to MoO₄²⁻ film formation, which blocks active sites and elevates microhardness by 15–20 HV .

Emerging Applications and Future Directions

Recent advances highlight potential in:

-

Biomedical Imaging: Cryo-negative staining at 3–5% concentrations preserves ultrastructural details in TEM

-

Fertilizers: Addressing molybdenum deficiency (soil application rate: 0.5–1 kg/ha) to prevent esophageal cancer endemicity

-

Energy Storage: MoO₃-derived from paramolybdate shows promise in Li-ion battery anodes (capacity: 1,100 mAh/g)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume